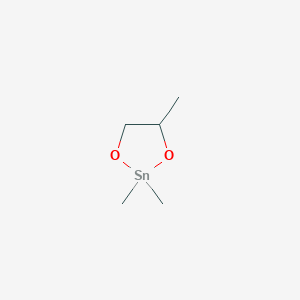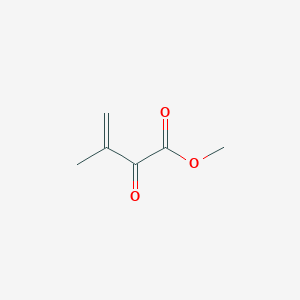
Methyl 3-methyl-2-oxobut-3-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-methyl-2-oxobut-3-enoate is an organic compound with the molecular formula C6H8O3 It is a derivative of butenoic acid and is characterized by the presence of a methyl group and a keto group on the butenoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-methyl-2-oxobut-3-enoate can be synthesized through the oxidation of methyl vinyl glycolate (methyl 2-hydroxybut-3-enoate) using the Dess-Martin periodinane reagent . This method involves the conversion of the hydroxyl group to a keto group, resulting in the formation of the desired compound. The reaction is typically carried out at room temperature and yields moderate to good results.
Industrial Production Methods
The stability of the compound at low temperatures (e.g., -18°C) suggests that it can be stored and handled with relative ease in an industrial setting .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-methyl-2-oxobut-3-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex molecules.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Cycloaddition: The compound participates in Diels-Alder reactions with 1,3-dienes to form cyclohexene derivatives.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane is commonly used for the oxidation of methyl vinyl glycolate to this compound.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Cycloaddition: The Diels-Alder reaction typically requires a 1,3-diene and can be carried out at room temperature.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Methyl 3-methyl-2-oxobut-3-enoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of methyl 3-methyl-2-oxobut-3-enoate involves its reactivity with various nucleophiles and electrophiles. The keto group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-oxobut-3-enoate: Lacks the methyl group present in methyl 3-methyl-2-oxobut-3-enoate.
Methyl 3-bromomethylbut-3-enoate: Contains a bromomethyl group instead of a keto group.
Methyl vinyl glycolate: Precursor to this compound, contains a hydroxyl group instead of a keto group.
Uniqueness
This compound is unique due to the presence of both a methyl group and a keto group on the butenoate backbone. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
55674-16-3 |
|---|---|
Molekularformel |
C6H8O3 |
Molekulargewicht |
128.13 g/mol |
IUPAC-Name |
methyl 3-methyl-2-oxobut-3-enoate |
InChI |
InChI=1S/C6H8O3/c1-4(2)5(7)6(8)9-3/h1H2,2-3H3 |
InChI-Schlüssel |
NXNDBAPKZIRKIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


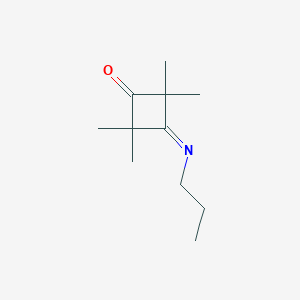
![6-[(Hexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14633554.png)
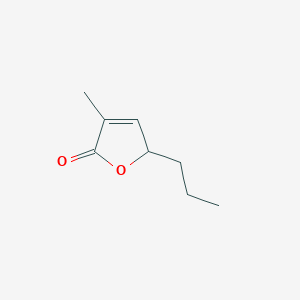


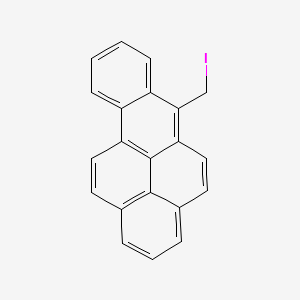
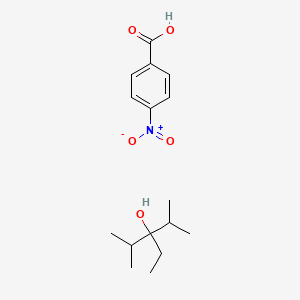
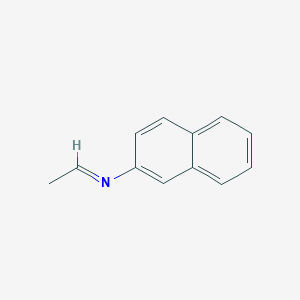
![But-2-enedioic acid;1-[(2-methoxyphenyl)methyl]piperazine](/img/structure/B14633578.png)
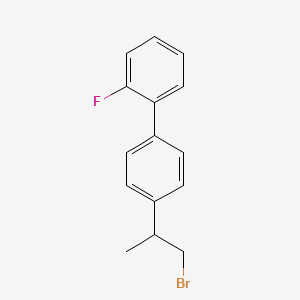
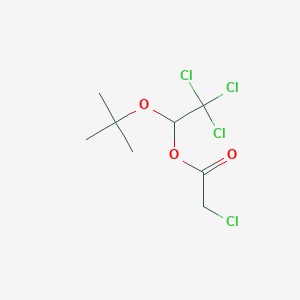
![Bis[(2-chlorophenyl)methyl]diselane](/img/structure/B14633586.png)
![Acetic acid, trifluoro-, bicyclo[2.2.1]hept-2-yl ester](/img/structure/B14633597.png)
